4-Phenylphenol

説明

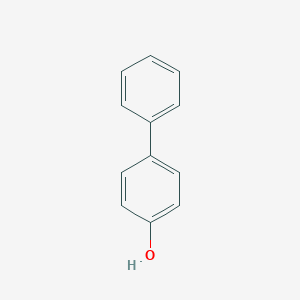

Structure

3D Structure

特性

IUPAC Name |

4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVFYQXJAXKLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28826-57-5 | |

| Record name | [1,1′-Biphenyl]-4-ol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28826-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7021152 | |

| Record name | 4-Phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly white solid; [Hawley] Light tan powder or flakes; [MSDSonline] | |

| Record name | 4-Hydroxybiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

305-308 °C | |

| Record name | 4-HYDROXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

165.5 °C, 330 °F | |

| Record name | 4-Hydroxybiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-HYDROXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, CHLOROFORM & PYRIMIDINE, SOL IN ALCOHOL, ALSO IN ALKALIES & MOST ORGANIC SOLVENTS; INSOLUBLE IN WATER, Soluble in oxygenated solvents., Water solubility = 56.2 mg/l | |

| Record name | 4-HYDROXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 kg/l @ 25 °C | |

| Record name | 4-HYDROXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000188 [mmHg] | |

| Record name | 4-Hydroxybiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEARLY WHITE CRYSTALS, NEEDLES OR PLATES FROM DILUTE ALCOHOL, White flakes | |

CAS No. |

92-69-3, 1322-20-9 | |

| Record name | 4-Hydroxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenylol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1,1'-biphenyl]ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BIPHENYLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50LH4BZ6MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

164-165 °C | |

| Record name | 4-HYDROXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical and Physical Properties of 4-Phenylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylphenol, also known as 4-hydroxybiphenyl, is an organic compound with the chemical formula C₁₂H₁₀O. It is a white to off-white crystalline solid with a faint phenolic odor.[1] This biphenyl derivative is of significant interest in various scientific fields due to its applications as an intermediate in the synthesis of resins, dyes, and as a component in fungicides.[2][3] Furthermore, its role as an endocrine-disrupting chemical, exhibiting estrogenic and antiandrogenic activities, makes it a crucial subject of study in toxicology and drug development.[2] This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its synthesis workflow and its interaction with hormonal signaling pathways.

Core Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Reference |

| Appearance | White to slightly yellow flakes or crystalline powder.[4][5] | |

| Odor | Faint, characteristic phenolic odor.[1][6] | |

| Melting Point | 164-166 °C[2][3][4] | |

| Boiling Point | 321-323 °C[2][3] | |

| Density | ~1.24 g/cm³[1][3] | |

| Vapor Pressure | 0 Pa at 25 °C[3] | |

| Flash Point | 165.6 °C (330 °F)[5][7] |

Chemical and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O[2][4] | |

| Molecular Weight | 170.21 g/mol [2][4] | |

| CAS Number | 92-69-3[2][4] | |

| pKa | 9.55 at 25 °C[3] | |

| LogP | 3.6 at 25 °C[3] |

Solubility Data

| Solvent | Solubility | Reference |

| Water | 0.7 g/L at 20 °C[3][8] | |

| Methanol | Soluble (50 mg/mL)[9] | |

| Ethanol | Readily soluble[1] | |

| Ether | Readily soluble[1] | |

| Benzene | Readily soluble[1] | |

| Ketones | Easily soluble[10] | |

| Alkaline Solutions | Easily soluble[10] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | Chemical shifts are observed for the aromatic protons.[11] | |

| ¹³C NMR (CDCl₃) | Resonances corresponding to the twelve carbon atoms are present.[12] | |

| IR (KBr disc) | Characteristic peaks for O-H and aromatic C-H and C-C stretching.[12] | |

| UV-Vis | Absorption maxima characteristic of the biphenyl chromophore.[1] | |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 170.[13] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard melting point apparatus, such as a Mel-Temp or a Thiele tube.

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point. For a pure compound, this range should be narrow (0.5-1 °C).[2]

Boiling Point Determination (Thiele Tube Method)

Due to its high boiling point, the Thiele tube method is a suitable micro-method for determining the boiling point of this compound.

-

Sample Preparation: A small amount of this compound (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid boils, a steady stream of bubbles will emerge from the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of this compound in various solvents can be determined by the following procedure:

-

Preparation: A known mass of this compound (e.g., 10 mg) is placed in a vial.

-

Solvent Addition: A known volume of the solvent (e.g., 1 mL) is added to the vial.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature (e.g., 20 °C) until equilibrium is reached (no more solid dissolves).

-

Analysis: If the solid dissolves completely, more solute is added until saturation is reached. If the solid does not dissolve completely, the saturated solution is filtered or centrifuged to remove any undissolved solid. The concentration of this compound in the saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, by comparing the measurement to a calibration curve of known concentrations.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) of the phenolic hydroxyl group in this compound can be determined spectrophotometrically.

-

Solution Preparation: A series of buffer solutions with a range of known pH values (e.g., from pH 8 to pH 11) are prepared. A stock solution of this compound in a suitable solvent (e.g., methanol) is also prepared.

-

Spectral Measurement: A small, constant aliquot of the this compound stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded. The phenolate form of this compound will have a different absorption maximum and/or molar absorptivity compared to the neutral phenolic form.

-

Data Analysis: The absorbance at a wavelength where the difference between the two forms is significant is plotted against the pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.[12]

NMR and UV-Vis Spectroscopy

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: A small amount of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The ¹H and ¹³C NMR spectra are then acquired.[8]

UV-Vis Spectroscopy:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

-

Spectral Measurement: The solution is placed in a quartz cuvette. A blank spectrum of the solvent is recorded first. Then, the UV-Vis spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-400 nm).

Visualizations

Experimental Workflow: Synthesis of this compound via Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Endocrine Disruption by this compound

This compound is recognized as an endocrine-disrupting chemical that can interfere with the normal functioning of the endocrine system by interacting with nuclear hormone receptors, specifically the estrogen and androgen receptors.[2][6]

Caption: Endocrine disruption by this compound.

References

- 1. Synthesis and estrogen receptor binding of 6,7-dihydro-8-phenyl-9-[4-[2-(dimethylamino)ethoxy] phenyl]-5H-benzocycloheptene, a nonisomerizable analogue of tamoxifen. X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 10. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine is an aryl hydrocarbon receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

Synthesis of 4-Phenylphenol via Suzuki Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in forging carbon-carbon bonds. This guide provides an in-depth technical overview of the synthesis of 4-phenylphenol, a valuable intermediate in pharmaceuticals and material science, utilizing this powerful reaction. The focus is on providing actionable experimental protocols and comparative data to aid in the development and optimization of this crucial transformation.

Reaction Overview

The synthesis of this compound via the Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of a 4-halophenol with phenylboronic acid. The choice of halo-substituted phenol (iodide, bromide, or chloride), catalyst, base, and solvent system significantly impacts the reaction efficiency, yield, and overall process viability.

Catalytic Cycle of the Suzuki Coupling Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Comparative Data of Reaction Conditions

The selection of reaction parameters is critical for achieving high yields and purity of this compound. The following table summarizes various conditions reported in the literature for this synthesis, offering a comparative view to guide experimental design.

| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodophenol | 10% Pd/C (as Pd) | K₂CO₃ | Water | 100 (reflux) | 0.5 | High (not specified) | [1] |

| 4-Iodophenol | 10% Pd/C (catalyst wt) | K₂CO₃ | Water | 100 (reflux) | 0.5 | Not specified | [2] |

| 4-Bromophenol | Pd on porous glass (2 wt% Pd) | Various | Water | 150 (microwave) | 0.17 | >90 | [3] |

| 4-Bromophenyl-pyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [4] |

Detailed Experimental Protocols

Below are two representative experimental protocols for the synthesis of this compound using different catalytic systems. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Green Synthesis using Palladium on Carbon (Pd/C) in Water

This protocol is adapted from methodologies emphasizing green chemistry principles by utilizing water as the solvent.[1][2]

Materials:

-

4-Iodophenol

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

10% Palladium on carbon (Pd/C)

-

Deionized water

-

Methanol (for purification)

-

2 M Hydrochloric acid (HCl)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add deionized water to the flask.

-

In a separate container, create a slurry of 10% Pd/C in a small amount of deionized water and add it to the reaction flask.

-

Heat the reaction mixture to reflux with vigorous stirring for 30 minutes.

-

After cooling to room temperature, acidify the mixture with 2 M HCl to a pH of approximately 2.

-

Filter the resulting solid, which contains the product and the catalyst, using a Hirsch funnel and wash with water.

-

Transfer the solid to a clean flask and add methanol to dissolve the this compound, leaving the Pd/C catalyst as a solid.

-

Filter the mixture to remove the catalyst and collect the methanol filtrate.

-

Add deionized water to the filtrate to precipitate the crude this compound.

-

The crude product can be further purified by recrystallization from a methanol/water mixture.[2]

Protocol 2: Synthesis using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

This protocol is a more traditional approach using a homogeneous catalyst and an organic solvent system.[4]

Materials:

-

4-Bromophenol

-

Phenylboronic acid

-

Potassium phosphate (K₃PO₄)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (for workup)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenol (1.0 eq), phenylboronic acid (1.1 eq), potassium phosphate (2.0 eq), and Pd(PPh₃)₄ (e.g., 5 mol%).

-

Add a degassed mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 70-80 °C and stir for 18-22 hours.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound via the Suzuki coupling reaction.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction offers a robust and adaptable method for the synthesis of this compound. By carefully selecting the aryl halide, catalyst, base, and solvent, researchers can achieve high yields of the desired product. The protocols and data presented in this guide provide a solid foundation for both academic and industrial scientists to successfully implement and optimize this important transformation in their work. The trend towards greener synthesis, exemplified by the use of aqueous solvent systems and heterogeneous catalysts, highlights the ongoing evolution of this powerful synthetic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry-online.com [chemistry-online.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 4-Phenylphenol in Organic and Aqueous Solvents

This technical guide provides a comprehensive overview of the solubility of this compound (also known as 4-hydroxybiphenyl), a versatile organic compound with significant applications in the pharmaceutical, polymer, and chemical industries. An understanding of its solubility profile is critical for optimizing reaction conditions, formulation development, and toxicological studies.

Introduction to this compound

This compound (CAS No: 92-69-3) is a white to off-white crystalline solid with a faint phenolic odor.[1] Its structure, consisting of a biphenyl backbone with a hydroxyl group at the 4-position, imparts a moderate polarity.[2][3] This structure dictates its solubility, allowing for hydrogen bonding via the hydroxyl group while the nonpolar biphenyl moiety influences its interaction with organic solvents.[1] It is a key intermediate in the synthesis of fungicides like bitertanol, oil-soluble resins, and as a carrier in the dyeing industry.[4][5] Furthermore, its biological activity, including antimicrobial properties and interactions with hormonal receptors, makes it a compound of interest in drug development and biochemical research.[6][7]

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the solvent and the temperature. While it is generally characterized as being readily soluble in many organic solvents, it has very limited solubility in water.[1][4] The quantitative data available is summarized below.

Table 1: Aqueous Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | 0.7 g/L (0.7 mg/mL) | 20 |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility | Temperature (°C) | Notes |

| Methanol | 50 mg/mL | Not Specified | Solution is clear and colorless.[12] |

| Ethanol | Readily Soluble | Not Specified | Qualitative data.[1][8] |

| Ether | Readily Soluble | Not Specified | Qualitative data.[1][8] |

| Acetone | Readily Soluble | Not Specified | Qualitative data.[2] |

| Benzene | Readily Soluble | Not Specified | Qualitative data.[1][3] |

| Chloroform | Soluble | Not Specified | Qualitative data.[9] |

| Alkali Hydroxide Solutions | Soluble | Not Specified | Forms phenoxide salts.[1][8] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for chemical and pharmaceutical development. The isothermal equilibrium (shake-flask) method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound.

Isothermal Equilibrium (Shake-Flask) Method

This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container, such as a screw-capped vial or flask. The excess solid ensures that a saturated solution is formed in equilibrium with the undissolved solute.

-

Equilibration: The container is agitated in a thermostatically controlled shaker or rotator at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand at the same constant temperature to permit the undissolved solid to settle. The supernatant is then carefully separated from the solid phase, typically by centrifugation followed by filtration through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulates.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is commonly employed for its specificity and sensitivity. A calibration curve is prepared using standards of known concentrations to ensure accurate quantification.

-

Data Analysis: The solubility is reported as the concentration of this compound in the saturated solution, typically in units of mg/mL, g/100 mL, or mol/L, at the specified temperature.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key processes and relationships relevant to the study of this compound.

Caption: Isothermal equilibrium (shake-flask) method workflow.

Caption: Simplified pathway of this compound's hormonal activity.[7]

References

- 1. Page loading... [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 92-69-3 [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

- 10. This compound CAS#: 92-69-3 [m.chemicalbook.com]

- 11. This compound sublimation, 99 92-69-3 [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-Phenylphenol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Phenylphenol (biphenyl-4-ol), a key intermediate in various industrial applications, including the synthesis of liquid crystals, polymers, and agrochemicals. By integrating data from Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), this document offers a detailed framework for the structural elucidation and confirmation of this biphenyl compound. The guide includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for data interpretation, serving as an essential resource for professionals in chemical research and development.

Introduction

This compound is an aromatic organic compound featuring a hydroxyl group substituted on a biphenyl backbone.[1] Its structure, consisting of two connected phenyl rings, gives it unique properties that are leveraged in materials science and chemical synthesis. Accurate structural confirmation is paramount for its application, and spectroscopic methods are the most powerful tools for this purpose. This guide details the interpretation of its IR, ¹H NMR, and ¹³C NMR spectra to provide an unambiguous structural verification.

Spectroscopic Data Presentation

The quantitative data obtained from the spectroscopic analysis of this compound are summarized below. These values are critical for identifying the functional groups and mapping the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.35 | Singlet (s) | 1H | Ar-OH |

| 7.30 - 7.65 | Multiplet (m) | 7H | Aromatic Protons (H-2, H-3, H-5, H-6, H-2', H-3', H-4') |

| 6.88 | Doublet (d), J = 7.4 Hz | 2H | Aromatic Protons (H-3', H-5') |

Note: Data acquired in CDCl₃. The multiplet between 7.3-7.65 ppm corresponds to the seven protons of the two phenyl rings, while the doublet at 6.88 ppm is characteristic of the two protons ortho to the hydroxyl group. The singlet at 9.35 ppm is indicative of the phenolic hydroxyl proton.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | C4 (Carbon attached to -OH) |

| 140.7 | C1' (Quaternary carbon) |

| 134.1 | C1 (Quaternary carbon) |

| 128.8 | C3'/C5' |

| 128.4 | C2'/C6' |

| 126.8 | C2/C6 & C4' |

| 115.6 | C3/C5 |

Note: Data acquired in CDCl₃. The chemical shifts are consistent with a substituted biphenyl structure. The downfield signal at 155.0 ppm is characteristic of the carbon atom bonded to the electronegative oxygen atom.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 | Strong, Broad | O-H stretch (phenolic) |

| 3045 | Medium | Aromatic C-H stretch |

| 1600-1400 | Medium-Strong | Aromatic C=C ring stretching |

| 900-675 | Strong | C-H "out-of-plane" bending (aromatic) |

Note: Data acquired using a KBr disc. The broad peak at 3600 cm⁻¹ is a definitive indicator of the hydroxyl group.[2] Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1400 cm⁻¹ region.[3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for preparing a solid sample for solution-state ¹H and ¹³C NMR analysis.

-

Sample Preparation:

-

Weigh approximately 10-25 mg of solid this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][4]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[4] CDCl₃ is used as the solvent because its deuterium atom provides a lock signal for the spectrometer, and it is largely "invisible" in the ¹H spectrum.[4][5]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.[2]

-

Agitate the vial to completely dissolve the solid.

-

If any solid particles remain, the solution must be filtered. Pack a small plug of glass wool into a Pasteur pipette and filter the solution directly into a clean, dry 5 mm NMR tube. The final solution must be clear and free of suspended particles to ensure good spectral quality.[6]

-

The final sample depth in the NMR tube should be approximately 4-6 cm.[5] Cap the tube securely.

-

Carefully wipe the outside of the NMR tube with a tissue before inserting it into the spectrometer.

-

-

Data Acquisition:

-

The sample is placed in the NMR spectrometer.

-

The magnetic field is "locked" onto the deuterium signal of the CDCl₃.

-

The magnetic field homogeneity is optimized through a process called "shimming."

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting Free Induction Decay (FID) is recorded.

-

For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum.

-

The FID is then subjected to a Fourier Transform to generate the final NMR spectrum.

-

3.2. Infrared (IR) Spectroscopy using KBr Disc Method

This protocol describes the preparation of a solid sample for analysis by transmission IR spectroscopy.[7]

-

Sample Preparation:

-

Ensure all equipment (agate mortar, pestle, die set) is meticulously clean and dry to avoid contamination, especially from moisture.[8]

-

Weigh approximately 1-2 mg of the solid this compound sample.

-

Weigh approximately 200-300 mg of dry, spectroscopic-grade potassium bromide (KBr). KBr is used because it is transparent in the mid-infrared range (4000-400 cm⁻¹).[7][8]

-

First, grind the this compound sample in the agate mortar until it is a fine, fluffy powder.[8]

-

Add the KBr powder to the mortar and gently but thoroughly mix with the sample for about a minute until a homogeneous mixture is achieved. Avoid prolonged grinding which can introduce moisture as KBr is hygroscopic.[8]

-

Carefully transfer the powder mixture into the pellet die.

-

Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes.[8][9] This will cause the KBr to flow and form a thin, transparent or translucent disc, with the sample embedded within it.[7]

-

Carefully release the pressure and extract the KBr pellet from the die.

-

-

Data Acquisition:

-

A background spectrum is first collected with an empty sample holder or a blank KBr pellet to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[7]

-

The KBr pellet containing the this compound sample is placed in the sample holder in the path of the IR beam.

-

The infrared spectrum is recorded by measuring the transmittance or absorbance of infrared radiation as a function of wavenumber.

-

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical process of combining data from IR, ¹H NMR, and ¹³C NMR to confirm the structure of this compound.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. theory.labster.com [theory.labster.com]

- 3. KBr disk method: Significance and symbolism [wisdomlib.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. What Is Kbr Disc Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 8. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 9. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Known Biological Activities of 4-Phenylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylphenol (4-PP), also known as p-phenylphenol, is an organic compound with a diverse range of biological activities. This technical guide provides a comprehensive overview of its known interactions with biological systems, focusing on its endocrine-disrupting properties, antimicrobial effects, enzyme inhibition, and cytotoxicity. The information is presented to support research and development in pharmacology, toxicology, and drug discovery.

Endocrine-Disrupting Activities

This compound is recognized as an endocrine-disrupting chemical (EDC) due to its ability to interfere with the normal functioning of the endocrine system. Its primary activities in this regard are as an agonist for Estrogen Receptor Alpha (ERα) and an antagonist for the Androgen Receptor (AR).

Estrogenic Activity

This compound acts as an agonist for Estrogen Receptor Alpha (ERα), mimicking the effects of the natural ligand, 17β-estradiol. Upon binding to ERα, this compound can induce conformational changes in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes. This can lead to various physiological effects, including the proliferation of estrogen-sensitive cells.

| Parameter | Value | Cell Line/System | Reference |

| ERα Activation | > 1 µM | Reporter cell lines |

Anti-Androgenic Activity

This compound exhibits anti-androgenic activity by acting as an antagonist to the Androgen Receptor (AR). It competes with natural androgens, such as dihydrotestosterone (DHT), for binding to the AR. This competitive inhibition prevents the receptor from adopting its active conformation, thereby inhibiting the transcription of androgen-responsive genes. This antagonism can disrupt male reproductive development and function.

| Parameter | Value | Assay Type | Reference |

| IC50 | ~5 µM | Reporter gene assay | |

| Ki | 10 µM | Whole cell binding assay |

Signaling Pathways

Estrogen Receptor α (ERα) Agonist Signaling Pathway

This compound, as an ERα agonist, initiates a signaling cascade that influences gene expression. The binding of this compound to ERα in the cytoplasm leads to the dissociation of heat shock proteins (HSPs). The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on target genes, recruiting co-activators and initiating transcription.

Androgen Receptor (AR) Antagonist Signaling Pathway

As an antagonist, this compound binds to the Androgen Receptor but fails to induce the conformational changes necessary for its activation. This prevents the dissociation of heat shock proteins, nuclear translocation, and subsequent binding to Androgen Response Elements (AREs), thereby blocking the expression of androgen-dependent genes.

Antimicrobial Activity

Enzyme Inhibition

This compound has been investigated as an inhibitor of various enzymes. One notable example is its inhibitory effect on tyrosinase, a key enzyme in melanin biosynthesis.

Quantitative Data: Enzyme Inhibition

| Enzyme | IC50 Value | Substrate | Source of Enzyme | Reference |

| Tyrosinase | Variable | L-DOPA | Mushroom |

Cytotoxicity and Apoptosis

Studies have shown that this compound can induce cytotoxicity in various cell lines. The cytotoxic effects are often dose-dependent and can lead to apoptosis (programmed cell death). The induction of apoptosis by related phenolic compounds like bisphenol A (BPA) involves the generation of reactive oxygen species (ROS), an increase in intracellular calcium, and the activation of mit

Industrial Synthesis of 4-Phenylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylphenol, also known as 4-hydroxybiphenyl, is a crucial organic intermediate with significant applications in various industries. Its rigid biphenyl structure and reactive hydroxyl group make it a valuable precursor in the synthesis of liquid crystals for display technologies, specialty polymers with enhanced thermal stability, oil-soluble resins, emulsifiers, and as an intermediate for dyes, rubbers, and fungicides.[1][2] This technical guide provides an in-depth overview of the core industrial synthesis methods for this compound, offering detailed experimental protocols, quantitative data for comparison, and process visualizations to aid researchers and professionals in understanding and potentially implementing these manufacturing routes.

Core Industrial Synthesis Methods

The commercial production of this compound is dominated by two primary methods: the sulfonation of biphenyl followed by alkali fusion, and the separation from byproducts generated during phenol manufacturing. A more modern approach, the Suzuki-Miyaura coupling, offers high regioselectivity and yield, though its large-scale industrial application is less established.[1][3]

Biphenyl Sulfonation and Alkali Fusion

This classical and well-established industrial method involves a two-step process: the sulfonation of biphenyl to produce biphenyl-4-sulfonic acid, followed by fusion with a strong base at high temperatures to yield this compound.[3][4]

| Parameter | Value | References |

| Sulfonation Step | ||

| Starting Material | Biphenyl | [1] |

| Sulfonating Agent | Concentrated H₂SO₄, SO₃, or Chlorosulfonic acid | [1] |

| Solvent (optional) | Acetic acid, o-nitroethylbenzene | [1] |

| Reaction Temperature | 0 - 180 °C | |

| Alkali Fusion Step | ||

| Key Reagents | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) | [1] |

| Molar Ratio (Biphenyl-4-sulfonic acid:Alkali) | 1:6 to 1:12 | |

| Reaction Temperature | 100 - 350 °C | [1] |

| Pressure | Atmospheric to 1.5 MPa | |

| Overall Process | ||

| Typical Yield | High (exact figures vary with specific process) | |

| Final Purity | ≥99% after purification | [4] |

Step 1: Sulfonation of Biphenyl

-

In a suitable reaction vessel, dissolve biphenyl in an organic solvent such as acetic acid or o-nitroethylbenzene.[1]

-

Slowly add the sulfonating agent (e.g., concentrated sulfuric acid, sulfur trioxide, or chlorosulfonic acid) to the biphenyl solution while maintaining the reaction temperature between 0 °C and 180 °C. The specific temperature profile may vary depending on the chosen sulfonating agent and solvent.

-

The reaction mixture is typically stirred for a period of 10-15 minutes at a lower temperature (e.g., 30-40 °C) and then heated to a higher temperature (e.g., 80 °C) and held for several hours to ensure complete reaction.

-

After the reaction is complete, the resulting biphenyl-4-sulfonic acid is separated from the reaction mixture by filtration and then dried.

Step 2: Alkali Fusion

-

In a high-temperature reactor, mix the dried biphenyl-4-sulfonic acid with a significant excess of an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide). The molar ratio of biphenyl-4-sulfonic acid to alkali is typically in the range of 1:6 to 1:12. An organic solvent like hydrogenated terphenyl or a straight-chain alcohol may be used as a reaction medium.

-

Heat the mixture to a temperature between 160 °C and 340 °C under a pressure of up to 1.5 MPa. The reaction is carried out for several hours to ensure complete conversion.

-

After the alkali fusion is complete, cool the reaction mixture and dilute it with water.

-

Separate any suspended solids and recover the solvent.

-

Neutralize the aqueous reaction solution with a mineral acid, such as sulfuric acid or hydrochloric acid, to a pH of 4 to 6.5. This will precipitate the crude this compound.

-

Filter the crude product, wash it with water, and then dry it.

-

Further purification can be achieved by recrystallization from a suitable solvent to obtain high-purity this compound (≥99%).[4]

Separation from Phenol Production Byproducts

This compound is a known byproduct in certain industrial processes for manufacturing phenol, particularly those involving the hydrolysis of chlorobenzene or the sulfonation of benzene.[1][3] The residue from the distillation of phenol in these processes contains a mixture of ortho- and para-phenylphenol, from which the desired para-isomer can be isolated.[1]

| Parameter | Value | References |

| Source of Byproduct | Phenol production via sulfonation or chlorobenzene hydrolysis | [1][3] |

| Composition of Residue | Mixture of o-phenylphenol and p-phenylphenol | [1] |

| Separation Technique | Fractional vacuum distillation, Crystallization | [1] |

| Distillation Vacuum | 53.3 - 66.7 kPa | [1] |

| Distillation Temperature | 65 - 135 °C (for removal of lighter fractions) | [1] |

| Crystallization Solvent | Trichloroethylene | [1] |

| Final Purity | >99% achievable | [4] |

-

Initial Separation: The residue from the primary phenol distillation, containing a mixture of o- and p-phenylphenol, is subjected to vacuum distillation. The vacuum is typically controlled in the range of 53.3 to 66.7 kPa.

-

Fractional Distillation: The temperature is gradually increased from 65-75 °C to over 100 °C (but not exceeding 135 °C) to remove any remaining lower-boiling point impurities.[1] Due to the close boiling points of the ortho and para isomers, a highly efficient fractional distillation column is required to achieve a partial separation. The ortho-isomer, having a lower boiling point, will distill first.

-

Crystallization: The fraction enriched with p-phenylphenol, or the initial mixture, is dissolved in a suitable solvent, such as trichloroethylene, by heating.[1]

-

Isolation: The solution is then cooled, which causes the less soluble p-phenylphenol to crystallize out.

-

Final Purification: The precipitated crystals of this compound are collected by filtration, washed, and dried to yield the final product. Further recrystallization steps can be employed to achieve higher purity.

Suzuki-Miyaura Coupling

A more modern and highly selective method for the synthesis of this compound is the Suzuki-Miyaura coupling. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (typically 4-bromophenol or 4-iodophenol) with phenylboronic acid.[1][5] While this method provides excellent yields and high purity on a laboratory scale, its economic viability on an industrial scale depends on factors such as catalyst cost and recycling efficiency.

| Parameter | Value | References |

| Starting Materials | 4-Iodophenol or 4-Bromophenol, Phenylboronic acid | [5] |

| Catalyst | Palladium on Carbon (Pd/C) or other Pd catalysts | [5] |

| Base | Potassium carbonate (K₂CO₃) or other bases | [5] |

| Solvent | Water, or a mixture of DMSO and water | [5] |

| Reaction Temperature | Reflux (in water) or 120 °C (in DMSO/water) | [5] |

| Reaction Time | 30 minutes to 24 hours | [5] |

| Laboratory Scale Yield | Up to 99% | [5] |

| Purity | High, often requiring minimal purification |

-

To a round-bottom flask, add 4-iodophenol, phenylboronic acid, and potassium carbonate.

-

Add deionized water as the solvent.

-

To this mixture, add a catalytic amount of 10% palladium on carbon.

-

Attach a condenser and reflux the mixture with vigorous stirring for approximately 30 minutes, or until a precipitate is observed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with 2 M HCl to an acidic pH.

-

Filter the resulting solid, which contains the product and the catalyst.

-

Wash the solid with water.

-

To separate the product from the catalyst, dissolve the solid in methanol and filter to remove the insoluble catalyst.

-

Add deionized water to the methanol filtrate to precipitate the this compound.

-

The product can be further purified by recrystallization from a methanol/water mixture.

Conclusion

The industrial synthesis of this compound primarily relies on two robust and well-established methods: biphenyl sulfonation followed by alkali fusion, and separation from the byproducts of phenol manufacturing. Both methods are capable of producing high-purity this compound suitable for its various demanding applications. The choice between these methods is often dictated by economic factors, including the cost of raw materials, energy consumption, and waste disposal. The biphenyl sulfonation route offers a direct synthesis path, while the byproduct separation method provides a more opportunistic and potentially cost-effective approach if a suitable source is available. The Suzuki-Miyaura coupling represents a promising, more modern alternative offering high selectivity and yield, although its industrial-scale implementation requires careful consideration of catalyst cost and recovery. For researchers and professionals in drug development and material science, a thorough understanding of these synthesis routes is essential for sourcing, process development, and innovation in the application of this versatile chemical intermediate.

References

Potential Applications of 4-Phenylphenol Derivatives: A Technical Guide

Abstract: The 4-phenylphenol scaffold, characterized by its rigid biphenyl structure and a reactive hydroxyl group, serves as a privileged core in the development of diverse chemical entities. Its derivatives have demonstrated significant potential across various scientific and industrial domains, most notably in medicinal chemistry, materials science, and organic synthesis. In medicine, this scaffold is integral to non-steroidal anti-inflammatory drugs (NSAIDs), and emerging research highlights its promise in the development of novel anticancer and antimicrobial agents. In materials science, the inherent rigidity and linearity of the biphenyl structure are leveraged in the synthesis of liquid crystals and high-performance polymers.[1] This technical guide provides an in-depth overview of the synthesis, applications, and biological mechanisms of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key processes and pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Applications in Medicinal Chemistry

The biphenyl moiety is a recognized pharmacophore in numerous therapeutic agents, contributing to activities such as anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[2] The this compound framework, in particular, has been successfully utilized to develop potent and specific bioactive molecules.

Anti-inflammatory Agents: The Case of Fenbufen

Fenbufen, chemically known as γ-oxo-[1,1′-biphenyl]-4-butanoic acid, is a prominent NSAID derived from the this compound structural class.[3] It functions as a prodrug, which is metabolized in the body to its active form, 4-biphenylacetic acid (BPAA).[3] This active metabolite is a potent inhibitor of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[3]

Anticancer Activity

Phenolic compounds are well-known for their cytotoxic properties against cancer cells.[4] Various derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents, showing promising results against a range of cancer cell lines. These compounds often exert their effects by inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating key signaling pathways involved in cancer progression.[4][5] Some derivatives have demonstrated potent activity, with IC₅₀ values in the low micromolar range.

Several signaling pathways are implicated in the anticancer effects of phenolic derivatives. These include the PI3K/Akt, MAPK, and JAK/STAT3 pathways, which are crucial for cell survival, proliferation, and differentiation.[5][6] By interfering with these pathways, this compound derivatives can disrupt tumor cell growth and survival. For instance, some polyphenols can induce apoptosis by modifying the BAX/Bcl-2 ratio or upregulating p53, a key tumor suppressor.[5]

Table 1: Anticancer Activity of Selected Phenolic Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Citation |

|---|---|---|---|

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis (antibacterial) | 11 | [7] |

| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl) phenol | Human Osteosarcoma (U2OS) | 50.5 ± 3.8 | [4] |

| Dregamine Derivative 5 | Mouse T-lymphoma (MDR cells) | 5.47 ± 0.22 | [8] |

| Homolycorine-type alkaloid 7 | Triple-negative breast cancer (MDA-MB-231) | 0.73 - 16.3 | [8] |

| Caffeic Acid Amide 3j | (DPPH radical scavenging) | 50.98 ± 1.05 | [9] |

| 2-Phenylindole Derivative 4j | Human breast cancer (MDA-MB-231) | 16.18 | [10] |

Note: This table includes data for various phenolic compounds to illustrate the range of activities and is not limited to direct this compound derivatives.

Antimicrobial Activity

This compound and its derivatives are effective against a variety of bacteria and fungi, making them valuable in the formulation of disinfectants, preservatives, and potential therapeutic agents.[11] Their antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC) of Phenolic Derivatives

| Compound | Microorganism | MIC (µM) | Citation |

|---|---|---|---|

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol (4b) | Moraxella catarrhalis | 11 | [7] |

| Ciprofloxacin (Reference) | Moraxella catarrhalis | 9 | [7] |

| Diethyl (4-biphenyl(4-phenyldiazenyl)phenylamino)methylphosphonate (4b) | S. aureus, E. coli, P. aeruginosa | 0.5 µg/mL* | [12] |

| 4-((2,5-Dichlorophenyl)diazenyl)-2-((3-bromophenylimino)methyl)phenol (SBN-40) | S. aureus, B. cereus, E. coli | 0.69 | [12] |

Note: MIC value reported in µg/mL, conversion to µM depends on molecular weight.

Applications in Materials Science

Liquid Crystals

The rigid, rod-like structure of the this compound core makes it an excellent building block for liquid crystals (LCs).[1] These materials are crucial for display technologies. By modifying the hydroxyl group and the terminal phenyl ring, a wide variety of mesogens can be synthesized that exhibit nematic and smectic phases over broad temperature ranges.[13][14] The addition of a phenyl ring to the molecular skeleton can significantly increase the mesophase intervals and birefringence.[14]

Table 3: Physical Properties of Selected Biphenyl/Terphenyl Liquid Crystal Derivatives

| Compound Class | Mesophase Type | Transition Temperature (°C) | Key Feature | Citation |

|---|---|---|---|---|

| 4-Alkoxyl-4″-cyano-p-terphenyls | Nematic, Smectic | Varies with alkyl chain length | Forms stable LC phases | [13] |

| Sexiphenyl-based derivatives | Nematic | TN-Iso up to 63.6 | High birefringence | [15] |

| 4-Nitrostilbene-based dimer | Nematic | (Not specified) | Enantiotropic nematic phase |[16] |

Polymers

This compound serves as a valuable intermediate or monomer in the synthesis of polymers.[11] Its incorporation into polymer chains, such as phenol-formaldehyde resins or polyphosphazenes, can enhance critical properties like thermal stability and mechanical strength.[17] It is also used to create specialty polymers and as a dispersing agent for single-walled carbon nanotubes in water.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of this compound derivatives. Below are representative protocols for synthesis and antimicrobial testing.

Synthesis of this compound via Suzuki Coupling

The Suzuki reaction is a powerful and "green" method for forming C-C bonds, allowing for the synthesis of this compound from 4-iodophenol and phenylboronic acid in an aqueous medium.[18][19]

Protocol:

-

Combine Reactants: In a 50 mL round-bottom flask, add phenylboronic acid (122 mg), potassium carbonate (414 mg), 4-iodophenol (220 mg), and deionized water (10 mL).[18]

-

Add Catalyst: Prepare a slurry of 10% Palladium on Carbon (Pd/C, 3 mg) in 1 mL of deionized water and transfer it to the reaction flask.[18]

-

Reflux: Attach a condenser and reflux the mixture with vigorous stirring for 30 minutes.[18]

-

Precipitation: After cooling to room temperature, add 2 M HCl until the pH is acidic, causing the product to precipitate.[18]

-

Filtration and Washing: Separate the solid using a Hirsch funnel and wash it with 10 mL of water.[18]

-

Purification: Transfer the solid to a clean funnel and wash with 10 mL of methanol (MeOH) to dissolve the product, leaving the catalyst behind. Collect the filtrate.[18]

-

Recrystallization: Add 10 mL of deionized water to the methanol filtrate to precipitate the purified this compound. The product can be further purified by recrystallization from a hot MeOH/H₂O mixture.[18]

-

Isolation: Filter the final product, air dry, and weigh to calculate the yield.[18]

Synthesis of Fenbufen via Friedel-Crafts Acylation

A common and efficient method for synthesizing Fenbufen involves the Friedel-Crafts acylation of biphenyl with succinic anhydride, using 1,2-dichloroethane as a solvent.[20]

Protocol:

-

Catalyst Suspension: To a suspension of anhydrous aluminum chloride (AlCl₃, 20.73 g) in 1,2-dichloroethane (32.42 mL), add a powdered mixture of biphenyl (10 g) and succinic anhydride (7.78 g) at 5-10°C.[3][20]

-

Reaction: Stir the mixture for 90 minutes, maintaining the temperature between 10-15°C.[20]

-

Quenching: Carefully treat the mixture with concentrated HCl and water.[20]

-

Solvent Removal: Remove the 1,2-dichloroethane via distillation.[20]

-

Isolation of Crude Product: Filter the remaining mixture and air-dry the residue to obtain crude Fenbufen.[20]

-

Purification: Dissolve the crude product in a hot 1N sodium carbonate solution and filter to remove insoluble impurities.[3]

-

Precipitation: Cool the filtrate and acidify with HCl to precipitate the purified Fenbufen.[3]

-

Final Product: Filter the product, wash with water, and dry to yield pure Fenbufen.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[21]

Protocol:

-

Preparation: Prepare a stock solution of the test compound (e.g., in DMSO). Dispense sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.[21]

-

Serial Dilution: Add the stock solution to the first well and perform a two-fold serial dilution across the plate.[21]

-

Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL. Add this suspension to each well (except the sterility control).[21]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[21]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[21]

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. real.mtak.hu [real.mtak.hu]

- 17. This compound | 92-69-3 [chemicalbook.com]

- 18. chemistry-online.com [chemistry-online.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tandfonline.com [tandfonline.com]

- 21. benchchem.com [benchchem.com]

4-Phenylphenol: A Technical Guide for Researchers

An In-depth Examination of [1,1′-Biphenyl]-4-ol for Scientific and Drug Development Applications

This technical guide provides a comprehensive overview of 4-Phenylphenol (CAS No. 92-69-3), an organic compound of significant interest in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Chemical Identity and Nomenclature

This compound is an aromatic organic compound, specifically a hydroxylated biphenyl. It is one of three isomers of hydroxydiphenyl.[1] Its unique structure, featuring a hydroxyl group on a biphenyl scaffold, underpins its chemical reactivity and biological activity.[2][3]

The standard nomenclature and identification numbers for this compound are crucial for accurate research and regulatory compliance. The preferred IUPAC name for this compound is [1,1′-Biphenyl]-4-ol .[1][4] Its universally recognized Chemical Abstracts Service (CAS) number is 92-69-3 .[1][5][6][7][8]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [1,1′-Biphenyl]-4-ol[1][4] |

| CAS Number | 92-69-3[1][5][6][7][8] |

| Other Names | 4-Hydroxybiphenyl, p-Phenylphenol, 4-Biphenylol, 1-Hydroxy-4-phenylbenzene[1][6][7] |

| Molecular Formula | C₁₂H₁₀O[1][5][7][8] |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)O[1] |

| InChI Key | YXVFYQXJAXKLAK-UHFFFAOYSA-N[1][4] |

Physicochemical Properties

This compound is a white to off-white crystalline solid, often appearing as flakes, with a faint phenolic odor.[1][3][5] It exhibits limited solubility in water but is readily soluble in many organic solvents, such as ethanol, acetone, and ether, as well as in alkaline solutions.[2][3][6] This solubility profile is consistent with its structure, which combines a nonpolar biphenyl group with a polar hydroxyl functional group.[3]

Table 2: Key Physicochemical Data for this compound

| Property | Value |

| Molar Mass | 170.21 g/mol [1][5][7][8] |

| Melting Point | 164–166 °C[1][5][9] |

| Boiling Point | 305–308 °C[1] |

| Appearance | White to pale cream or pink powder/flakes[1][4][5] |

| Solubility in Water | Very slightly soluble[1] |

| Purity (Typical) | ≥97%[7] |

Synthesis and Production

This compound can be produced through several synthetic routes. Industrially, it is often obtained as a byproduct in the high-temperature, base-catalyzed conversion of chlorobenzene to phenol.[1] Another method involves the sulfonation of biphenyl followed by hydrolysis.[1]

For laboratory and research purposes, a common and efficient method is the palladium-catalyzed Suzuki-Miyaura coupling reaction.[3] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and regioselectivity.[3]

Experimental Protocol: Synthesis via Suzuki Coupling

The following protocol describes the synthesis of this compound from 4-iodophenol and phenylboronic acid, adapted from established methodologies.[3][10]

Materials:

-

Phenylboronic acid (122 mg)

-

4-Iodophenol (220 mg)

-

Potassium carbonate (414 mg)

-

10% Palladium on carbon (Pd/C) (3 mg)

-

Deionized water (21 mL total)

-

Methanol (MeOH) (10 mL)

-

2 M Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine phenylboronic acid, 4-iodophenol, potassium carbonate, and 10 mL of deionized water.[3][10]

-

Catalyst Addition: Prepare a slurry of 10% Pd/C in 1 mL of deionized water and transfer it to the reaction flask.[3][10]

-

Reflux: Attach a condenser and reflux the mixture with vigorous stirring for approximately 30 minutes, or until a precipitate forms.[3][10]

-

Acidification: Allow the mixture to cool to room temperature. Acidify the solution to an acidic pH using 2 M HCl (verify with indicator paper).[3]

-

Isolation: Filter the resulting solid, which contains the product and the catalyst, using a Hirsch funnel. Wash the solid with 10 mL of water.[3][10]

-

Extraction: Transfer the solid back to the funnel and add 10 mL of methanol to dissolve the product, collecting the filtrate.[3][10]

-

Precipitation: Add 10 mL of deionized water to the methanol filtrate to precipitate the this compound.[3][10]

-

Purification: The product can be further purified by recrystallization from a hot methanol/water mixture.[3][10]

-

Drying: Filter the purified solid under vacuum and air dry.[3][10]

Applications in Research and Drug Development

This compound is a versatile compound with applications spanning multiple industries, including its use as an intermediate in the synthesis of polymers, dyes, and the fungicide bitertanol.[9][11][12] For the target audience of this guide, its roles in life sciences and drug development are of particular importance.

-

Antimicrobial Agent: The compound exhibits strong antimicrobial properties against a variety of bacteria and fungi.[5][9] This makes it a valuable component in disinfectants, antiseptics, and preservatives, and a subject of research for developing new anti-infective agents.[2][5][9]

-

Drug Development Intermediate: this compound serves as a building block in the synthesis of more complex pharmaceutical compounds.[5][9] Its biphenyl structure can be a key pharmacophore for interacting with biological targets.

-

Endocrine Disruption Research: this compound is recognized as an endocrine-disrupting chemical (EDC).[3][6] It functions as an agonist for the estrogen receptor alpha (ERα) and an antagonist for the androgen receptor (AR).[1][13] This dual activity makes it a critical tool for studying endocrine signaling pathways, hormone-related diseases, and the toxicological effects of environmental chemicals.[7][10]

-

Biochemical Studies: Due to its antioxidant properties, this compound is used in biochemical research to investigate mechanisms of oxidative stress in cellular systems.[11]

Biological Activity and Signaling Pathways

The most well-characterized biological activity of this compound is its interaction with nuclear hormone receptors, which are ligand-activated transcription factors.[4]

Agonism of Estrogen Receptor Alpha (ERα)

As an ERα agonist, this compound mimics the action of the endogenous hormone 17β-estradiol.[1][13] Upon binding, it induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating gene transcription.[14] This pathway is central to many physiological processes and is a key target in breast cancer research.[13]

Antagonism of the Androgen Receptor (AR)